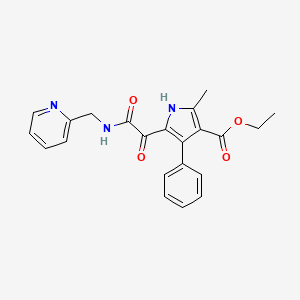

![molecular formula C15H8BrNO6S B3006969 3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one CAS No. 865656-33-3](/img/structure/B3006969.png)

3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one is a derivative of the chromene family, which is characterized by a 2H-chromen-2-one core structure. Chromene derivatives are known for their diverse biological activities and have been the subject of various synthetic studies. The presence of a sulfonyl group and a nitro group in the compound suggests potential for increased reactivity and biological activity.

Synthesis Analysis

The synthesis of chromene derivatives often involves the cyclocondensation of salicylaldehydes with various sulfones. In the case of 3-sulfonylchromene derivatives, a cesium carbonate-mediated reaction of 2-hydroxybenzaldehydes and 2-bromoallyl sulfones has been reported to afford these compounds with a 3-arylsulfonyl group . Additionally, the use of sulfonic acid functionalized ionic liquids has been shown to catalyze the multicomponent synthesis of chromene derivatives in water . These methods provide efficient routes to synthesize chromene derivatives with various substituents, including the sulfonyl group.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex, with the potential for multiple stereocenters. The stereocontrolled synthesis of 3-sulfonyl chroman-4-ols, which are closely related to the target compound, has been achieved through reduction of 3-sulfonyl chromen-4-ones . This indicates that the molecular structure of this compound could be analyzed and potentially modified using similar synthetic strategies to achieve desired stereochemistry.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including Friedel-Crafts heteroarylation, which has been shown to be regioselective for 4H-chromene derivatives . This type of reaction could potentially be applied to the target compound to introduce additional heteroaryl groups. Moreover, the presence of the sulfonyl group in the molecule could facilitate further functionalization through sulfonation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their substituents. For instance, the introduction of a sulfonyl group can increase the solubility of the compound in polar solvents . The nitro group in the target compound is likely to contribute to its reactivity, particularly in reduction reactions. Additionally, the presence of a bromine atom could make the compound amenable to further functionalization through palladium-catalyzed cross-coupling reactions.

Relevant Case Studies

Chromene derivatives have been investigated for their potential antioxidant and anticancer properties. A series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives exhibited significant free radical scavenging activity and cytotoxicity against various cancer cell lines . These findings suggest that the target compound, with its bromophenyl sulfonyl and nitro substituents, could also possess interesting biological activities worth exploring in further case studies.

科学的研究の応用

Synthesis Techniques

3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one and related compounds have been synthesized through various methods. One approach involves the stereocontrolled reduction of 3-sulfonyl chromen-4-ones to yield 3-sulfonyl chroman-4-ols with different chiral centers (Chang & Tsai, 2018). Another method describes a high-yielding synthesis of 3-sulfonyl-2-aryl-2H-chromenes through a two-step synthetic route involving Cu(OAc)2/PyBOP-mediated intermolecular annulation (Chang, Chen, & Chen, 2019).

Antibacterial and Antimicrobial Effects

Research on 4-hydroxy-chromen-2-one derivatives, including studies on this compound, indicates significant antibacterial activity. These compounds have been evaluated against bacterial strains like Staphylococcus aureus and E. coli, showing potent bacteriostatic and bactericidal effects (Behrami & Dobroshi, 2019).

Chemical Reactions and Transformations

The reactivity of 3-nitro-2H-chromenes, closely related to this compound, involves nucleophilic addition, cycloaddition, and redox reactions, which are fundamental for synthesizing various derivatives with potential biological activities (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2019).

Antiproliferative and Antitumor Effects

Some studies have focused on the antiproliferative and antitumor potential of 3-nitro-2H-chromenes derivatives. These compounds, including variants of this compound, have shown effectiveness against various tumor cell lines, suggesting their potential as antitumor agents (Yin et al., 2013).

Antioxidant and Anticancer Potentials

Derivatives of this compound have been investigated for their antioxidant and anticancer potentials. These studies have revealed that certain structural designs and substitutions in these compounds can enhance their biological effectiveness against cancer cell lines and in free radical scavenging activities (Zang, Bu, Yang, Han, & Lv, 2021).

作用機序

Target of Action

Similar compounds, such as 4-bromobenzenesulfonyl chloride, are known to be used in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This suggests that the compound might interact with nucleotides or related biochemical structures.

Mode of Action

It is known that sulfonyl chloride derivatives, like 4-bromobenzenesulfonyl chloride, can act as activating agents in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This suggests that the compound might interact with its targets by activating certain biochemical reactions.

Biochemical Pathways

Given its potential role in the synthesis of oligodeoxyribo- and oligoribo- nucleotides , it can be inferred that the compound might influence the pathways related to nucleotide synthesis and metabolism.

Pharmacokinetics

It is known that similar compounds, such as 4-bromobenzenesulfonyl chloride, are used in the synthesis of other compounds , suggesting that they might have good bioavailability and can be metabolized in the body.

Result of Action

Given its potential role in the synthesis of oligodeoxyribo- and oligoribo- nucleotides , it can be inferred that the compound might influence the synthesis and function of these nucleotides at the molecular and cellular levels.

Action Environment

It is known that similar compounds, such as 4-bromobenzenesulfonyl chloride, are sensitive to moisture , suggesting that the compound’s action, efficacy, and stability might be influenced by environmental factors such as humidity.

特性

IUPAC Name |

3-(4-bromophenyl)sulfonyl-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHIUJYUOJZLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)

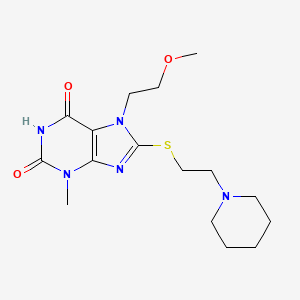

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)

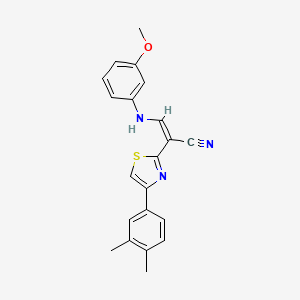

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)

![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)

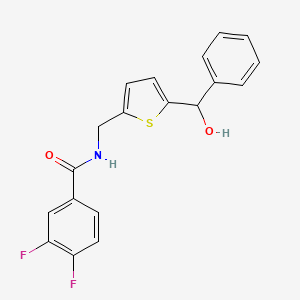

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)